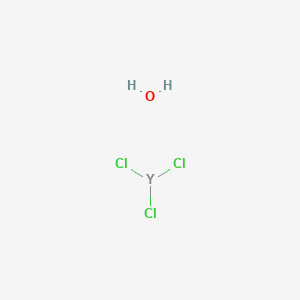

Yttrium chloride (YCl3), hexahydrate (8CI,9CI)

Beschreibung

Yttrium chloride hexahydrate (YCl₃·6H₂O) is a hydrated rare earth compound with the molecular formula YCl₃·6H₂O and a molecular weight of 303.36 g/mol. It is a white crystalline solid with a density of 2.67 g/mL and decomposes upon heating rather than melting. The anhydrous form (YCl₃) has a melting point of 721°C . YCl₃·6H₂O is highly soluble in water and polar solvents, making it a versatile precursor in materials science, particularly for synthesizing upconversion nanoparticles (UCNPs), metal-organic frameworks (MOFs), and functional adsorbents . Its high electrophilicity allows coordination with up to eight water molecules in solution, influencing its reactivity in synthesis .

Eigenschaften

IUPAC Name |

trichloroyttrium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOAAAYNOWWMHL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Y](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OY | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-94-2 | |

| Record name | Yttrium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wissenschaftliche Forschungsanwendungen

Materials Science

Yttrium-Based Ceramics and Superconductors

Yttrium chloride is crucial in synthesizing yttrium-based ceramics and superconductors. These materials are essential for advanced electronic applications due to their unique electrical properties. For instance, Yttrium Barium Copper Oxide (YBCO), a high-temperature superconductor, relies on yttrium compounds for its formation .

Table 1: Properties of YBCO Superconductors

| Property | Value |

|---|---|

| Critical Temperature (Tc) | ~92 K |

| Composition | YBa2Cu3O7−δ |

| Application | Power cables, MRI machines |

Phosphor Production

LED and Display Technologies

Yttrium chloride serves as a key ingredient in producing phosphors used in LED lights and display technologies. Its incorporation enhances brightness and energy efficiency, making it vital for modern lighting solutions .

Case Study: Phosphor Efficiency

Research indicates that phosphors derived from yttrium compounds exhibit superior luminescent properties compared to traditional materials. For example, Yttrium Aluminum Garnet (YAG) phosphors are used in white LEDs, providing high luminous efficacy .

Catalysis

Asymmetric Hydroamination

Yttrium chloride hexahydrate is utilized to prepare highly active yttrium precatalysts for asymmetric hydroamination reactions. This application is significant in organic synthesis, where enantioselectivity is crucial for producing pharmaceuticals .

Table 2: Comparison of Catalysts in Hydroamination

| Catalyst Type | Enantioselectivity (%) | Reaction Time (hours) |

|---|---|---|

| Yttrium Precatalyst | 95 | 2 |

| Traditional Catalysts | 70 | 5 |

Biomedical Applications

Drug Delivery Systems

Yttrium chloride has potential uses in targeted drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. Additionally, it can serve as a contrast agent in medical imaging, improving the clarity of diagnostic images .

Case Study: Imaging Enhancement

Studies have shown that yttrium-based contrast agents significantly enhance the imaging quality in MRI scans compared to conventional agents, leading to better diagnostic outcomes .

Glass and Ceramics

Thermal Stability and Optical Properties

In glass formulations, yttrium chloride is added to improve thermal stability and optical properties. This enhancement is particularly valuable in high-performance glass products used in optics and electronics .

Table 3: Glass Properties with Yttrium Addition

| Property | Control Sample | Yttrium-Enhanced Sample |

|---|---|---|

| Thermal Expansion Coefficient | 5.0 × 10⁻⁶/K | 4.5 × 10⁻⁶/K |

| Refractive Index | 1.50 | 1.52 |

Wirkmechanismus

The mechanism by which yttrium chloride exerts its effects depends on its specific application. For example:

In Cancer Treatment: Yttrium chloride can be used as a radiopharmaceutical, where it emits radiation that targets and destroys cancer cells.

In Imaging: As a tracer, yttrium chloride can be detected using imaging techniques to study biological processes.

Molecular Targets and Pathways Involved:

Cancer Treatment: Targets cancer cells and disrupts their DNA, leading to cell death.

Imaging: Binds to specific biological molecules, allowing for visualization using imaging techniques.

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Key Properties |

|---|---|---|---|---|

| YCl₃·6H₂O | YCl₃·6H₂O | 303.36 | 2.67 | High solubility in water; decomposes upon heating; coordination number = 8 |

| GdCl₃·6H₂O | GdCl₃·6H₂O | 371.70 | 2.42 | Paramagnetic (Gd³+ has 7 unpaired electrons); used in MRI contrast agents |

| YbCl₃·6H₂O | YbCl₃·6H₂O | 387.39 | 2.57 | Strong NIR absorption; co-dopant in UCNPs for enhanced upconversion |

| ErCl₃·6H₂O | ErCl₃·6H₂O | 381.71 | 2.80 | Emits green/red light under 980 nm excitation; used in bioimaging |

| TmCl₃·6H₂O | TmCl₃·6H₂O | 385.40 | 2.64 | Blue emission in UCNPs; useful in security inks and anti-counterfeiting |

| EuCl₃·6H₂O | EuCl₃·6H₂O | 366.32 | 2.99 | Red luminescence; employed in phosphors and LEDs |

Purity and Commercial Availability

| Compound | Typical Purity (%) | Key Suppliers |

|---|---|---|

| YCl₃·6H₂O | 99.9–99.999 | Sigma-Aldrich, Alfa Aesar |

| GdCl₃·6H₂O | 99.9–99.99 | Sigma-Aldrich, Treibacher |

| YbCl₃·6H₂O | 99.9–99.999 | Sigma-Aldrich, Ruike Centre |

| ErCl₃·6H₂O | 99.9–99.99 | Aladdin, Sigma-Aldrich |

High-purity grades (>99.9%) are critical for optical applications to minimize quenching effects caused by impurities .

Coordination Chemistry and Reactivity

- YCl₃·6H₂O: Exhibits a coordination number of 8 in aqueous solutions, forming [Y(H₂O)₈]³+ complexes . This influences its reactivity in forming stable intermediates during nanoparticle synthesis.

- GdCl₃·6H₂O : Smaller ionic radius (Gd³+ = 1.05 Å vs. Y³+ = 1.04 Å) allows similar coordination but with higher magnetic moment .

- ErCl₃·6H₂O : Larger ionic radius (Er³+ = 1.00 Å) affects lattice strain in host materials, altering upconversion efficiency .

Key Research Findings

Optical Performance: YCl₃·6H₂O-based NaYF₄:Yb/Er/Tm nanoparticles show superior upconversion efficiency compared to Gd³+-doped systems due to lower lattice distortion . Gd³+ doping in Na(Y,Gd)F₄ enhances thermal stability but reduces luminescence intensity .

Adsorption Efficiency :

- Y-Fe-GO composites derived from YCl₃·6H₂O exhibit higher arsenic adsorption capacity (112 mg/g) than Fe-only adsorbents .

Solid-State NMR :

- YCl₃·6H₂O doped with Mn²+ reduces T1 relaxation times, enabling efficient ⁸⁹Y NMR studies .

Biologische Aktivität

Yttrium chloride hexahydrate (YCl₃·6H₂O) is a compound of yttrium, a rare earth element, that has garnered attention for its biological activity, particularly in the field of cancer research and therapeutic applications. This article reviews the biological properties, cytotoxic effects, and potential applications of YCl₃·6H₂O, supported by case studies and research findings.

Yttrium chloride hexahydrate is a crystalline compound with the formula YCl₃·6H₂O. It is typically used as a precursor for various yttrium-based compounds and catalysts. The hexahydrate form is soluble in water and can participate in various chemical reactions, making it useful in both industrial and research settings.

Biological Activity

Cytotoxic Effects on Cancer Cells

Recent studies have highlighted the cytotoxic effects of yttrium complexes, including those involving YCl₃·6H₂O, against various cancer cell lines. A notable study synthesized a binuclear complex of yttrium with anthranilic acid and evaluated its cytotoxicity against human breast (MDA-MB-231), prostate (PC-3), and bladder (T-24) cancer cells. The results indicated that the complex exhibited significant cytotoxicity, particularly against bladder cancer cells with an IC₅₀ value of 307.7 μg/ml (223 μM), while the IC₅₀ values for breast and prostate cancer cells were 1097 μg/ml (796 μM) and 921 μg/ml (669 μM), respectively .

Mechanisms of Action

The mechanisms underlying the cytotoxic effects of yttrium compounds are not fully understood but may involve the induction of oxidative stress, disruption of cellular membranes, or interference with DNA synthesis. Studies suggest that yttrium ions can accumulate in specific tissues such as the liver and spleen, potentially leading to altered cellular functions .

Case Studies

1. Cytotoxicity Evaluation in Animal Models

In vivo studies have demonstrated that intravenous administration of YCl₃ can lead to significant biological changes in rats. For instance, a single injection resulted in increased calcium content in various organs, such as the spleen and liver, and alterations in enzyme activity levels . Another study reported that doses higher than 200 mg/kg led to hyperkeratosis and eosinophilic infiltration in the stomach .

2. Long-term Exposure Effects

Long-term exposure studies have shown that yttrium compounds can accumulate in organs over time. In one experiment involving oral gavage of YCl₃·6H₂O at varying doses over 28 days, researchers noted dose-dependent increases in yttrium accumulation in kidneys and liver tissues . These findings raise concerns about potential toxicity with prolonged exposure.

Comparative Table of Biological Effects

Vorbereitungsmethoden

Crystallization and Purification

Post-reaction, the solution is filtered to remove unreacted Y₂O₃ and evaporated under reduced pressure to initiate crystallization. Recrystallization from ethanol-water mixtures (1:3 v/v) enhances purity, reducing impurity levels (e.g., Fe³⁺, Al³⁺) to <0.01 wt.%. The hexagonal crystals obtained exhibit a deliquescent nature, requiring storage in anhydrous environments.

Ammonium Chloride-Assisted Synthesis

An alternative route utilizes ammonium chloride (NH₄Cl) as a chlorinating agent for Y₂O₃. Although primarily employed for anhydrous YCl₃ production, this method yields intermediate complexes that can hydrate under controlled conditions. The reaction sequence involves:

-

Chlorination Stage (493–573 K):

The pentachloride intermediate (NH₄)₂[YCl₅] forms via solid-solid reactions, with kinetics governed by phase-boundary mechanisms (activation energy: 76.93 ± 3.87 kJ/mol).

-

Hydration and Decomposition:

Dissolving (NH₄)₂[YCl₅] in water initiates hydrolysis, yielding YCl₃·6H₂O upon evaporation:This method achieves 89% purity but requires post-synthesis ion exchange to remove residual NH₄⁺.

Industrial-Scale Production and Purity Control

Commercial production of YCl₃·6H₂O prioritizes scalability and cost-efficiency. MSE Supplies’ protocol (SKU: PO8013) employs a continuous reactor system where Y₂O₃ is fed into 5 M HCl at 70°C, followed by vacuum evaporation and spray drying. Critical purity metrics include:

| Parameter | Specification | Method |

|---|---|---|

| YCl₃·6H₂O Purity | ≥99.9% | ICP-OES |

| Heavy Metals (Pb, Cd) | <10 ppm | AAS |

| Water Content | 35.5–36.5% | Karl Fischer Titration |

To suppress oxychloride formation, industrial reactors maintain pH <2.5 and employ inert gas blankets (N₂ or Ar).

Challenges and Mitigation Strategies

Hydrolysis and Oxychloride Formation

YCl₃·6H₂O dehydrates above 100°C, forming YOCl via:

Strategies to mitigate this include:

Impurity Removal

Ion exchange resins (e.g., Dowex 50WX8) selectively remove transition metal contaminants. A two-column system reduces Fe³⁺ levels from 500 ppm to <1 ppm.

Applications Informing Synthesis Design

The demand for high-purity YCl₃·6H₂O in niche applications drives methodological refinements:

-

Upconversion Nanocrystals: Aqueous synthesis (e.g., NaYF₄:Yb³⁺/Tm³⁺) requires chloride-free precursors, necessitating recrystallization from HNO₃-washed solutions.

-

Magnesium-Yttrium Alloys: Electrolytic processes using YCl₃·6H₂O demand Cl⁻/O²⁻ ratios >10:1 to prevent anode corrosion, achieved via HCl refluxing .

Q & A

Basic Research Questions

Q. How can researchers synthesize high-purity YCl₃·6H₂O for experimental use?

- Methodological Answer : High-purity YCl₃·6H₂O is typically obtained via controlled hydration of anhydrous YCl₃ under inert atmospheres to prevent hydrolysis. Alternatively, direct synthesis involves dissolving yttrium oxide (Y₂O₃) in hydrochloric acid, followed by crystallization under vacuum to isolate the hexahydrate form. Ensure stoichiometric ratios (e.g., Y₂O₃:HCl = 1:6) and use ultrapure water (18.2 MΩ·cm resistivity) to minimize contaminants . Characterization via X-ray diffraction (XRD) confirms phase purity, while inductively coupled plasma mass spectrometry (ICP-MS) verifies elemental composition.

Q. What spectroscopic techniques are critical for characterizing YCl₃·6H₂O in materials science?

- Methodological Answer :

- FTIR Spectroscopy : Identifies O–H stretching (≈3450 cm⁻¹) and bending (≈1630 cm⁻¹) modes of coordinated water, distinguishing hydration states .

- Thermogravimetric Analysis (TGA) : Quantifies water loss (≈6 H₂O molecules) between 100–200°C, confirming hydration stoichiometry .

- XRD : Matches lattice parameters (e.g., monoclinic structure, space group C2/m) to reference data (ICDD PDF-4+ 2024) to validate crystallinity .

Q. What are the best practices for handling and storing YCl₃·6H₂O to prevent degradation?

- Methodological Answer :

- Handling : Use gloveboxes or desiccators under argon to avoid moisture absorption. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS hazard code H315/H319) .

- Storage : Seal in airtight containers (e.g., glass vials with PTFE liners) and store in dark, dry environments (<20% humidity). Avoid proximity to strong oxidizers (e.g., HNO₃) to prevent hazardous reactions (e.g., HCl gas release) .

Advanced Research Questions

Q. How does YCl₃·6H₂O function as a precursor in upconverting nanoparticle (UCNP) synthesis?

- Methodological Answer : In UCNP synthesis (e.g., Na(Y,Gd)F₄:Yb³⁺,Tm³⁺), YCl₃·6H₂O provides Y³⁺ ions for host lattice incorporation. Co-doping with Gd³⁺ enhances lattice rigidity, reducing non-radiative decay. Key steps:

Dissolve YCl₃·6H₂O (99.99% purity) in oleic acid/1-octadecene at 150°C.

Add NH₄F and NaOH to precipitate nanocrystals.

Characterize UCNP size (TEM) and upconversion efficiency (photoluminescence spectroscopy) .

- Data Contradiction : Higher Gd³⁺ doping (>20 mol%) may distort crystal symmetry, reducing emission intensity. Optimize via combinatorial doping trials .

Q. What role does YCl₃·6H₂O play in designing adsorbents for water pollutant removal?

- Methodological Answer : YCl₃·6H₂O is used to prepare yttrium-iron-graphene oxide (Y-Fe-GO) composites for simultaneous arsenic and tetracycline adsorption. Synthesis steps:

Co-precipitate Y³⁺ and Fe³⁺ salts onto GO sheets at pH 9–10.

Calcinate at 400°C to enhance stability.

- Adsorption Mechanism : Y³⁺ forms inner-sphere complexes with As(V) (FTIR: ≈820 cm⁻¹ for Y–O–As), while π–π stacking on GO traps tetracycline .

- Performance Metrics : Maximum capacities of 45.2 mg/g (As) and 198.4 mg/g (tetracycline) at pH 6 .

Q. How does hydration state (anhydrous vs. hexahydrate) impact YCl₃ reactivity in catalysis?

- Methodological Answer : The hexahydrate form (YCl₃·6H₂O) exhibits lower Lewis acidity due to water coordination, reducing catalytic activity in Friedel-Crafts alkylation. Anhydrous YCl₃, prepared by dehydration at 200°C under vacuum, shows higher activity (e.g., 92% yield vs. 58% for hexahydrate). Monitor residual water via Karl Fischer titration .

Key Considerations for Experimental Design

- Contamination Control : Use trace-metal-grade reagents (e.g., Sigma-Aldrich, Alfa Aesar) to avoid introducing competing ions (e.g., Fe³⁺, Ca²⁺) .

- Reaction Atmosphere : Conduct moisture-sensitive reactions (e.g., UCNP synthesis) under nitrogen/argon to prevent hydrolysis .

- Analytical Validation : Cross-validate hydration state using TGA (mass loss ≈35% for hexahydrate) and XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.